Rilpivirina HCl

Descripción general

Descripción

El hidrocloruro de rilpivirina es un inhibidor de la transcriptasa inversa no nucleósido de segunda generación utilizado en el tratamiento de infecciones por el virus de la inmunodeficiencia humana tipo 1 (VIH-1). Es conocido por su mayor potencia, vida media más larga y perfil de efectos secundarios reducido en comparación con los inhibidores de la transcriptasa inversa no nucleósidos más antiguos como el efavirenz . El hidrocloruro de rilpivirina se comercializa con los nombres comerciales Edurant y Rekambys .

Aplicaciones Científicas De Investigación

El hidrocloruro de rilpivirina tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El hidrocloruro de rilpivirina ejerce sus efectos al unirse a la enzima transcriptasa inversa del VIH-1, bloqueando así las actividades de ADN polimerasa dependientes de ARN y de ADN. Esta inhibición previene la replicación del virus . El hidrocloruro de rilpivirina no requiere fosforilación intracelular para su actividad antiviral .

Safety and Hazards

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del hidrocloruro de rilpivirina implica varios pasos. El procedimiento actual se divide principalmente en tres pasos:

Síntesis de (E)-3-(4-amino-3,5-dimetilfenil)acrilonitrilo clorhidrato (intermedio 2): Este paso implica la reacción de 4-amino-3,5-dimetilfenilacrilonitrilo con ácido clorhídrico.

Síntesis de 4-((4-cloropirimidin-2-il)amino)benzonitrilo (intermedio 3): Este paso implica la reacción de 4-cloropirimidina con benzonitrilo.

Síntesis de hidrocloruro de rilpivirina: El paso final implica la reacción entre el intermedio 2 y el intermedio 3 en acetonitrilo bajo condiciones de reflujo.

Métodos de Producción Industrial

Los métodos de producción industrial para el hidrocloruro de rilpivirina se han optimizado para aumentar el rendimiento y reducir el tiempo de reacción. Un método de este tipo implica el uso de síntesis promovida por microondas, que reduce significativamente el tiempo de reacción de 69 horas a 90 minutos y mejora el rendimiento general del 18,5% al 21% .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de rilpivirina experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: La síntesis del hidrocloruro de rilpivirina implica reacciones de sustitución nucleófila.

Reacciones de Oxidación y Reducción: Estas reacciones no suelen participar en la síntesis del hidrocloruro de rilpivirina, pero pueden ser relevantes en sus vías metabólicas.

Reactivos y Condiciones Comunes

Reactivos: Los reactivos comunes utilizados en la síntesis incluyen acetonitrilo, ácido clorhídrico y 4-cloropirimidina.

Productos Principales

El producto principal formado a partir de estas reacciones es el hidrocloruro de rilpivirina, que luego se purifica y formula para su uso médico.

Comparación Con Compuestos Similares

Compuestos Similares

Etravirina: Otro inhibidor de la transcriptasa inversa no nucleósido utilizado en el tratamiento de infecciones por VIH-1.

Singularidad

El hidrocloruro de rilpivirina es único debido a su mayor potencia, vida media más larga y perfil de efectos secundarios reducido en comparación con los inhibidores de la transcriptasa inversa no nucleósidos más antiguos . También tiene una alta barrera genética a la resistencia, que requiere múltiples mutaciones para conferir una resistencia significativa .

Propiedades

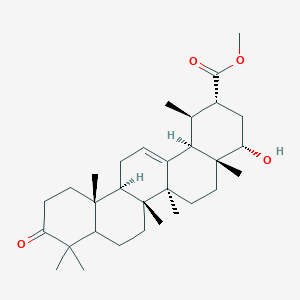

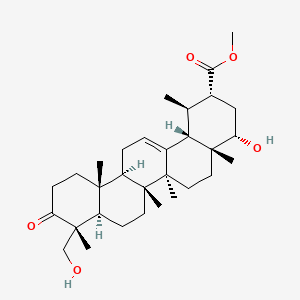

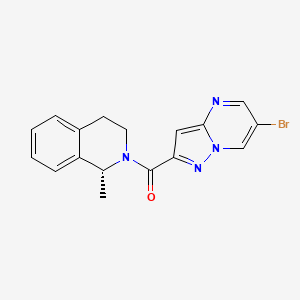

IUPAC Name |

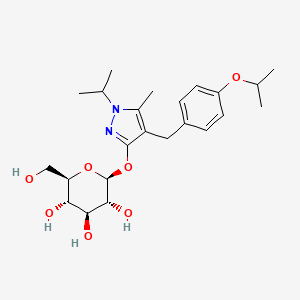

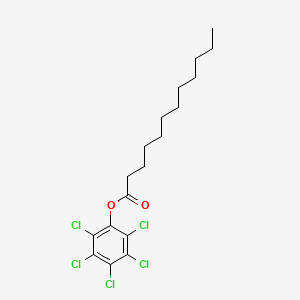

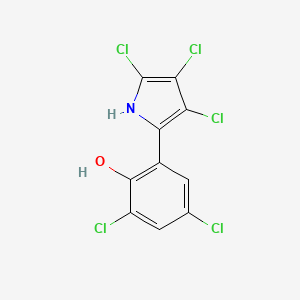

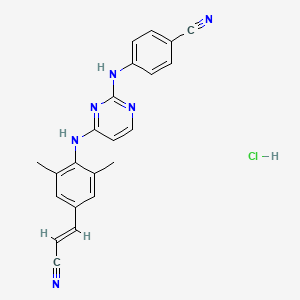

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVVGZKAVZUACK-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220320 | |

| Record name | Rilpivirine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700361-47-3 | |

| Record name | Rilpivirine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilpivirine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilpivirine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILPIVIRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Rilpivirine Hydrochloride?

A1: Rilpivirine Hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) []. It binds to reverse transcriptase, an enzyme crucial for HIV replication, blocking its RNA and DNA-dependent DNA polymerase activities []. This prevents the virus from replicating within infected cells.

Q2: What is the molecular formula and weight of Rilpivirine Hydrochloride?

A2: The molecular formula of Rilpivirine Hydrochloride is C22H18ClN6. Its molecular weight is 402.87 g/mol [].

Q3: How is Rilpivirine Hydrochloride characterized spectroscopically?

A3: Rilpivirine Hydrochloride's structure and properties can be characterized using various spectroscopic techniques:

- NMR Spectroscopy: This technique, specifically variable temperature analysis and 2D NMR, has been used to identify atropisomerism in Rilpivirine Hydrochloride and differentiate between its E and Z isomers [].

- UV Spectroscopy: UV analysis has also been employed to distinguish between the E and Z isomers of Rilpivirine Hydrochloride. This technique is widely used for quantitative analysis in various formulations [, , , , , , ].

- Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and complements the structural data obtained from other techniques [].

Q4: What is known about the stability of Rilpivirine Hydrochloride under various conditions?

A4: Rilpivirine Hydrochloride's stability has been assessed under various stress conditions to simulate potential degradation pathways []:

- Acidic and Alkaline Hydrolysis: Studies have shown its susceptibility to degradation under these conditions, with the generation of specific impurity profiles [, , ].

- Oxidative Stress: This condition also leads to the formation of degradation products, highlighting the need for appropriate formulation strategies [, , ].

- Thermal and Photolytic Stress: Rilpivirine Hydrochloride exhibits sensitivity to heat and light exposure, leading to degradation. These factors are crucial considerations during formulation and storage [, , , ].

Q5: What strategies have been explored to enhance the solubility and bioavailability of Rilpivirine Hydrochloride?

A5: Due to its classification as a BCS class II drug with poor aqueous solubility [], several approaches have been investigated to improve its bioavailability:

- Nanosponges: β-cyclodextrin nanosponges synthesized using a microwave-mediated method have shown promise in enhancing Rilpivirine Hydrochloride solubility and dissolution rate, leading to improved oral bioavailability in rat models [].

- Floating Microspheres: These systems, designed to increase gastric residence time, have been formulated using polymers like ethyl cellulose and carbopol. This approach aims to improve drug absorption and bioavailability, particularly for drugs with poor solubility in the intestinal environment [, ].

- Self-Emulsifying Drug Delivery Systems (SMEDDS): These formulations enhance drug solubility and dissolution, ultimately aiming to improve oral bioavailability [].

- Spray Drying Technique: This method has been employed to convert the crystalline form of Rilpivirine Hydrochloride into a more soluble amorphous form. This change in solid-state properties can significantly impact dissolution rate and bioavailability [].

Q6: What analytical techniques are used for the quantification and characterization of Rilpivirine Hydrochloride?

A6: Several analytical methods are employed for Rilpivirine Hydrochloride analysis:

- RP-HPLC: This versatile technique is widely used for both quantitative analysis in various formulations and the identification and quantification of impurities [, , , , , , , , , , ]. Different mobile phases and columns have been explored to optimize separation and detection.

- UV Spectrophotometry: This method, often coupled with derivatization techniques, provides a simple and rapid approach for quantifying Rilpivirine Hydrochloride in bulk and pharmaceutical formulations [, , , , , ].

- Peak Purity Evaluation: This analytical tool is frequently used in conjunction with RP-HPLC to ensure the purity of the Rilpivirine Hydrochloride peak and confirm that no co-eluting degradation products are present [, ].

Q7: How does Rilpivirine Hydrochloride interact with other drugs?

A7: Rilpivirine Hydrochloride is primarily metabolized by CYP3A4 enzymes in the liver []. Co-administration with drugs that induce or inhibit CYP3A4 can significantly alter its plasma concentrations, potentially leading to therapeutic failure or toxicity.

Q8: What are the known mechanisms of resistance to Rilpivirine Hydrochloride?

A8: As with other NNRTIs, mutations in the HIV reverse transcriptase enzyme can confer resistance to Rilpivirine Hydrochloride []. These mutations often arise during viral replication and can limit the drug's long-term effectiveness. Cross-resistance with other NNRTIs can also occur, making the choice of subsequent therapies crucial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.